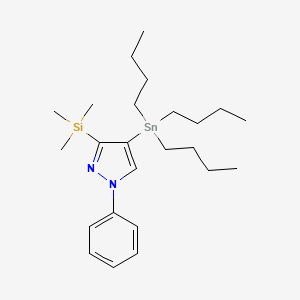
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of phenyl, tributylstannyl, and trimethylsilyl groups attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Tributylstannyl Group: The tributylstannyl group is incorporated via a stannylation reaction, typically using tributyltin chloride and a catalyst.
Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride and a base.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
化学反応の分析
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents include halides and bases.
Coupling Reactions: The tributylstannyl group makes the compound suitable for Stille coupling reactions, which are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenyl, tributylstannyl, and trimethylsilyl groups contribute to the compound’s ability to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and context of the research.
類似化合物との比較
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(trimethylsilyl)-1H-pyrazole: Lacks the tributylstannyl group, resulting in different chemical properties and reactivity.
1-Phenyl-4-(tributylstannyl)-1H-pyrazole: Lacks the trimethylsilyl group, affecting its stability and reactivity.
1-Phenyl-4-(trimethylsilyl)-1H-pyrazole: Lacks the tributylstannyl group, leading to different applications and reactivity.
The presence of both tributylstannyl and trimethylsilyl groups in this compound makes it unique and valuable for specific research applications.
特性
CAS番号 |
920984-30-1 |
|---|---|
分子式 |
C24H42N2SiSn |
分子量 |
505.4 g/mol |
IUPAC名 |
trimethyl-(1-phenyl-4-tributylstannylpyrazol-3-yl)silane |
InChI |
InChI=1S/C12H15N2Si.3C4H9.Sn/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11;3*1-3-4-2;/h4-8,10H,1-3H3;3*1,3-4H2,2H3; |
InChIキー |
QWFZSMLEANWOPE-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1[Si](C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


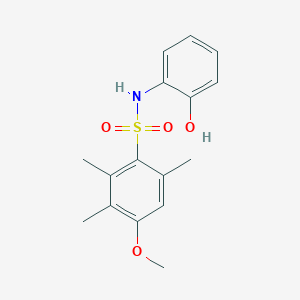
![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
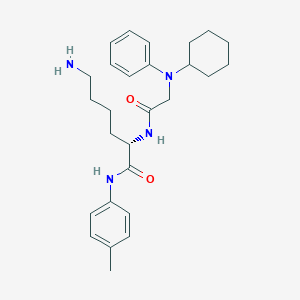
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)

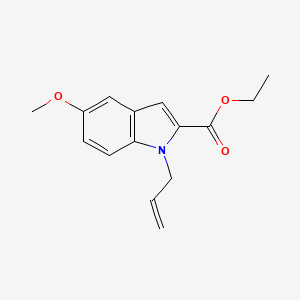
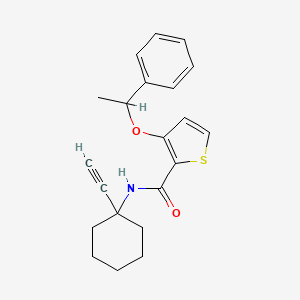
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
